Product packaging for 4-Benzyl-4h-1,2,4-triazole(Cat. No.:CAS No. 16227-13-7)

4-Benzyl-4h-1,2,4-triazole

Cat. No.: B12912132
CAS No.: 16227-13-7
M. Wt: 159.19 g/mol
InChI Key: KDKOUILSLKTPNI-UHFFFAOYSA-N
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Description

Foundational Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. researchgate.net This structural motif is a cornerstone in medicinal and materials chemistry due to its unique combination of properties. nih.gov 1,2,4-triazoles are aromatic, stable, and possess a distinct dipole character, hydrogen bonding capability, and rigidity, which allows them to interact with high affinity at biological receptors. nih.gov

This heterocyclic system is considered a "privileged scaffold" because its derivatives have demonstrated a vast array of pharmacological activities. nih.gov These include antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. nih.gov The versatility of the triazole ring allows it to serve as a core for building complex molecules, and it is an integral component of numerous clinically approved drugs. nih.gov

Beyond medicine, 1,2,4-triazole derivatives are significant in agrochemicals and materials science. ontosight.ai Their electron-deficient nature has led to applications in materials requiring excellent electron-transport and hole-blocking properties. The ability of the triazole nitrogen atoms to coordinate with metal ions also makes them valuable ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Overview of Contemporary Academic Research Endeavors Pertaining to 4-Benzyl-4H-1,2,4-triazole

Contemporary research on this compound often utilizes the compound as a key building block or ligand in the synthesis of more complex molecular structures. A notable example is found in the field of coordination chemistry, where it has been used to construct novel heterobimetallic complexes.

A 2022 study by Senchyk et al. details the synthesis and crystal structure of a complex involving silver(I), vanadium(V), and this compound as a ligand. nih.goviucr.org In this research, the compound, referred to as 4-benzyl-(4H-1,2,4-triazol-4-yl), acts as a bridging ligand, connecting the metal centers. nih.goviucr.org The study presents the full crystal structure of the resulting compound, [Ag₂(VO₂F₂)₂(C₉H₉N₃)₄], which was synthesized under hydrothermal conditions. nih.goviucr.org

The research provides a detailed characterization of the molecular complex, highlighting how the 1,2,4-triazole functional group facilitates both homo- and heterometallic connectivity between the silver and vanadium atoms through its nitrogen bridges. nih.goviucr.org Advanced techniques such as X-ray crystallography were used to elucidate the precise three-dimensional arrangement of the atoms, revealing a distorted trigonal-bipyramidal coordination environment for the vanadium atom. nih.goviucr.org Furthermore, the study employed Hirshfeld surface analysis to investigate the various intermolecular interactions, such as hydrogen bonds and C-H···π contacts, within the crystal structure. nih.goviucr.org This type of fundamental research is crucial for advancing the understanding of how organic ligands can be used to assemble new inorganic-organic hybrid materials with potentially novel properties. iucr.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 16227-13-7
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol

| Synonym | 4-benzyl-(4H-1,2,4-triazol-4-yl) |

Table 2: Summary of Research Findings on a this compound Containing Complex (Senchyk et al., 2022)

Research Aspect Finding Reference
Compound Synthesized [Ag₂(VO₂F₂)₂(C₉H₉N₃)₄] nih.goviucr.org
Role of this compound Bridging ligand supporting a heterobimetallic Ag(I)-V(V) fragment. nih.goviucr.org
Synthesis Method for Ligand Refluxing benzylamine (B48309) and dimethylformamide azine with a toluenesulfonic acid catalyst. iucr.org
Key Structural Feature Triazole group demonstrates homo- (Ag-Ag) and heterometallic (Ag-V) connectivity via nitrogen bridges. nih.goviucr.org

| Analytical Techniques Used | X-ray Crystallography, Hirshfeld Surface Analysis | nih.goviucr.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B12912132 4-Benzyl-4h-1,2,4-triazole CAS No. 16227-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16227-13-7

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-benzyl-1,2,4-triazole

InChI

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-7-10-11-8-12/h1-5,7-8H,6H2

InChI Key

KDKOUILSLKTPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzyl 4h 1,2,4 Triazole and Its Derivatives

Established Reaction Pathways for 4H-1,2,4-Triazole Core Synthesis

The synthesis of the 4H-1,2,4-triazole core can be achieved through several established reaction pathways. These methods offer access to a variety of substituted triazoles, and the choice of a particular pathway often depends on the availability of starting materials and the desired substitution pattern.

Classic Cyclization Reactions (e.g., Pellizzari, Einhorn-Brunner)

Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole (B32235). wikipedia.org The reaction typically requires high temperatures and long reaction times, and its utility can be limited by low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org The mechanism proceeds through the initial attack of the hydrazide nitrogen on the amide carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.org For the synthesis of a 3,5-disubstituted-4-benzyl-4H-1,2,4-triazole, a potential pathway would involve the reaction of an N-benzylamide with a hydrazide.

Einhorn-Brunner Reaction: This reaction provides a route to 1,2,4-triazoles through the condensation of imides with alkyl hydrazines. wikipedia.org The reaction can result in an isomeric mixture of products. wikipedia.org The mechanism involves the protonation of the hydrazine (B178648), followed by nucleophilic attack on a carbonyl group of the imide, ring closure, and subsequent dehydration. wikipedia.org When the R groups of the imide are different, the reaction exhibits regioselectivity, with the more acidic group preferentially occupying the 3-position of the resulting triazole ring. wikipedia.org

Ring Closure of Thiosemicarbazide (B42300) Derivatives

A prevalent and versatile method for the synthesis of 4H-1,2,4-triazole-3-thiols involves the ring closure of thiosemicarbazide derivatives. This approach is particularly relevant for the synthesis of precursors to 4-benzyl-4H-1,2,4-triazole derivatives. The general strategy involves the initial formation of a 1,4-disubstituted thiosemicarbazide, which is then cyclized in an alkaline medium. nih.gov

For instance, the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been achieved by first reacting phenylacetic acid hydrazide with phenylisothiocyanate to yield 1-(phenylacetyl)-4-phenylthiosemicarbazide. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521), induces intramolecular cyclization to afford the desired triazole-thiol in good yield. nih.gov

Starting HydrazideIsothiocyanateIntermediate ThiosemicarbazideFinal ProductYield (%)
Phenylacetic acid hydrazidePhenylisothiocyanate1-(Phenylacetyl)-4-phenylthiosemicarbazide5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol73
Phenylacetic acid hydrazidep-Tolylisothiocyanate1-(Phenylacetyl)-4-(p-tolyl)thiosemicarbazide5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol71
Phenylacetic acid hydrazidep-Chlorophenylisothiocyanate1-(Phenylacetyl)-4-(p-chlorophenyl)thiosemicarbazide5-Benzyl-4-(p-chlorophenyl)-4H-1,2,4-triazole-3-thiol75
Phenylacetic acid hydrazidep-Nitrophenylisothiocyanate1-(Phenylacetyl)-4-(p-nitrophenyl)thiosemicarbazide5-Benzyl-4-(p-nitrophenyl)-4H-1,2,4-triazole-3-thiol63

Similarly, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol can be synthesized from phenylacetic acid hydrazide by first reacting it with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazate intermediate. This intermediate is then treated with hydrazine hydrate (B1144303) to effect cyclization. nih.gov

Condensation and Cyclocondensation Approaches

Condensation reactions provide another avenue for the construction of the 1,2,4-triazole ring. One such method involves the reaction of amines with N,N-dimethylformamide azine dihydrochloride. This approach has been successfully employed for the synthesis of this compound. The reaction is typically carried out at elevated temperatures in the presence of an acid catalyst like para-toluenesulfonic acid, yielding the desired product. acs.org

Another notable cyclocondensation approach involves the reaction of amidrazones with various carbonyl compounds. While specific examples for the direct synthesis of this compound via this route are not extensively detailed, the methodology is a cornerstone in triazole synthesis. An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been reported via the ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol as a recyclable reaction medium. nih.gov

Heterocyclic Ring Interconversion Strategies (e.g., from Oxadiazoles, Thiadiazoles)

The transformation of other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, into the 1,2,4-triazole scaffold is a known synthetic strategy. researchgate.net This interconversion typically involves the reaction of the pre-formed oxadiazole or thiadiazole with an amine, such as benzylamine (B48309), often under heating. The reaction proceeds via a ring-opening-ring-closing mechanism. For example, a 2,5-disubstituted-1,3,4-oxadiazole can react with benzylamine, leading to the cleavage of the C-O bond of the oxadiazole ring, followed by intramolecular cyclization with the expulsion of water to form the corresponding this compound.

Hydrothermal Synthetic Protocols

Hydrothermal synthesis is a method that employs water or aqueous solutions as the reaction medium at elevated temperatures and pressures. While this technique has been utilized for the synthesis of various heterocyclic compounds, specific protocols for the synthesis of this compound are not widely reported in the literature. The principles of hydrothermal synthesis, however, suggest its potential applicability, particularly for reactions involving polar starting materials where high temperatures are required to overcome activation barriers.

Targeted Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold, once synthesized, offers multiple sites for further chemical modification. The nitrogen atoms of the triazole ring, the phenyl ring of the benzyl (B1604629) group, and any substituents on the triazole ring can be functionalized to generate a diverse library of compounds.

A common precursor for derivatization is 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. The exocyclic amino group at the 4-position is a key site for the introduction of various functionalities. For example, condensation of this amino group with aromatic aldehydes leads to the formation of Schiff bases (azomethines). These Schiff bases can then serve as intermediates for the synthesis of Mannich bases through reaction with formaldehyde (B43269) and a secondary amine. nih.gov

Starting TriazoleAldehydeSchiff Base ProductYield (%)
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiolBenzaldehyde (B42025)5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol43
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiolp-Methoxybenzaldehyde5-Benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol53
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiolp-Chlorobenzaldehyde5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol58
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiolm-Nitrobenzaldehyde5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol69

Furthermore, the thiol group at the 3-position is amenable to S-alkylation reactions. For instance, reaction with benzyl chloride in an ethanolic alkali solution can introduce a second benzyl group onto the sulfur atom. researchgate.net

Cross-coupling reactions, particularly the Suzuki cross-coupling, represent a powerful tool for the functionalization of the this compound scaffold, especially when it is pre-functionalized with halogen atoms. Although many examples focus on 4-alkyl or 4-aryl derivatives, the methodology is applicable to 4-benzyl analogues. For instance, a 4-benzyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole could be reacted with various boronic acids in the presence of a palladium catalyst to introduce new aryl or heteroaryl substituents. nih.gov

Acylation of the 1,2,4-triazole ring is another important transformation. Acyl-1,2,4-triazoles can serve as alternatives to acyl chlorides in esterification and amidation reactions. researchgate.net The triazole anion has also been identified as an effective acyl transfer catalyst. nih.gov

Formation of Schiff Base Adducts

The formation of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives is a fundamental transformation for creating compounds with a wide array of applications. The key precursor for these reactions is typically a 4-amino-substituted triazole. For instance, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol can be synthesized from phenylacetic acid hydrazide. mdpi.com This amino-triazole serves as a versatile starting material for condensation reactions with various aromatic aldehydes. mdpi.com

The reaction involves the nucleophilic attack of the primary amino group of the triazole on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-N=CH-) group. researchgate.netnih.gov These reactions are often carried out in the presence of an acid catalyst, such as acetic acid, in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases, such as 4-(substituted benzylidene amino)-4H-1,2,4-triazoles, are valuable intermediates for synthesizing more complex heterocyclic systems. mdpi.comresearchgate.net

For example, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol has been reacted with benzaldehyde, p-methoxybenzaldehyde, and p-chlorobenzaldehyde to yield the corresponding Schiff bases in moderate yields (43-58%). mdpi.com The reaction mechanism for the formation of Schiff bases from 4-amino-4H-1,2,4-triazole and benzaldehyde derivatives has been studied using computational methods, identifying the transition states and the formation of a stable hemiaminal intermediate. researchgate.net

Table 1: Synthesis of Schiff Bases from 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol mdpi.com
Aldehyde ReactantProductYield (%)Melting Point (°C)
Benzaldehyde5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol43177-178
p-Methoxybenzaldehyde5-Benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol53191-192
p-Chlorobenzaldehyde5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol58205-206
m-Nitrobenzaldehyde5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol69181-182

Introduction and Modification of Thiol/Thione Moieties

The 4H-1,2,4-triazole ring can be functionalized with sulfur-containing groups, typically at the C3 and C5 positions, leading to triazole-thiols or triazole-thiones. These compounds exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. mdpi.com The synthesis of 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiol derivatives is a well-established process, often achieved by the alkaline cyclization of 1-acyl-4-aryl-thiosemicarbazides. mdpi.com For example, reacting phenylacetyl chloride with various aryl isothiocyanates followed by cyclization yields the desired triazole-thiols. mdpi.com

These thiol/thione moieties are reactive sites for further modifications. A common reaction is S-alkylation, where the sulfur atom is alkylated using alkyl halides in the presence of a base. mdpi.com This reaction proceeds exclusively at the sulfur atom, leading to S-substituted derivatives which are important precursors for other transformations. mdpi.com For instance, 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol has been used as a starting material to prepare various derivatives, including those with thiosemicarbazide moieties which can be further cyclized. researchgate.net

Cross-Coupling Methodologies for Aryl and Heteroaryl Substitutions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the 4H-1,2,4-triazole core. openreviewhub.orgnih.gov This methodology typically involves the reaction of a halogenated triazole derivative (e.g., a bromo-substituted triazole) with a boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. openreviewhub.orgnih.gov

Researchers have successfully synthesized new derivatives of 4-alkyl- and 4-phenyl-4H-1,2,4-triazoles using this approach. openreviewhub.orgnih.gov For these reactions, a precursor such as 3,5-bis(4-bromophenyl)-4-benzyl-4H-1,2,4-triazole would be synthesized first. This precursor can then be coupled with various arylboronic acids to generate highly conjugated triazole systems. nih.gov The reactions can be performed in conventional solvent systems (e.g., toluene/water/ethanol) or in greener alternatives like ionic liquids. openreviewhub.orgnih.gov The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and yield. nih.gov

Table 2: Suzuki Cross-Coupling of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles nih.gov
4-Alkyl GroupBoronic AcidProduct Yield (%)
EthylPhenylboronic acid99
PropylPhenylboronic acid99
ButylPhenylboronic acid98
HexylPhenylboronic acid93
Butyl4-Methoxyphenylboronic acid85
ButylNaphthalen-1-ylboronic acid68

Alkylation, Acylation, and Amination Reactions

The this compound scaffold can undergo various substitution reactions at its nitrogen and carbon atoms.

Alkylation: The nitrogen atoms of the triazole ring can be alkylated. The alkylation of 1,2,4-triazole itself with agents like 4-nitrobenzyl halides can lead to a mixture of 1- and 4-substituted isomers. researchgate.net The regioselectivity of this reaction is influenced by the base and reaction conditions used. researchgate.net For triazole-thiol derivatives, S-alkylation is a predominant reaction, as seen in the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone. mdpi.com

Acylation: Acylation reactions can introduce acyl groups onto the triazole ring or its substituents. For instance, the synthesis of 1,2,4-triazoles can proceed through the acylation of hydrazides, followed by cyclization. frontiersin.org

Amination: The introduction of an amino group, typically at the N-4 position, is a key step in creating versatile intermediates. 4-Amino-1,2,4-(4H)triazole derivatives are synthesized by reacting hydrazine with a carboxylic acid in the presence of a suitable catalyst. google.com These 4-amino derivatives are crucial for subsequent reactions, such as the formation of Schiff bases. mdpi.com

Design and Synthesis of Fused Heterocyclic Systems Incorporating the 4H-1,2,4-Triazole Moiety

The 4H-1,2,4-triazole ring is an excellent building block for the construction of fused heterocyclic systems. These reactions often involve the cyclocondensation of a suitably functionalized triazole with a bifunctional reagent.

One common strategy involves using 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole derivatives. For example, the cyclocondensation of 5-amino-1,2,4-triazole with β-enaminones or trifluoromethyl enones under ultrasonic irradiation leads to the formation of 1,2,4-triazolo[1,5-a]pyrimidines in excellent yields and short reaction times. nih.gov

Another approach utilizes 1,2,4-triazole-3-thiols. 3-Benzyl-1,2,4-triazole-5-thiol can be used as a precursor to synthesize thiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazole derivatives. researchgate.net This involves reacting the triazole-thiol with reagents like chloroacetic acid and aromatic aldehydes, or with phenacyl bromide, to construct the fused thiazole (B1198619) ring. researchgate.net These fused systems are of significant interest due to their unique chemical properties and potential applications. A modular, three-step procedure starting from carboxylic acids and acyl hydrazines has also been developed to access various medicinally relevant fused nih.govresearchgate.netresearchgate.net-triazoles. acs.org

Green Chemistry Principles in 4H-1,2,4-Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazoles to reduce environmental impact, minimize waste, and improve efficiency. nih.govnih.gov Key strategies include the use of alternative energy sources and environmentally benign solvent systems.

Ionic Liquid Media: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. nih.govrsc.org They have been successfully employed as both solvents and bases in Suzuki cross-coupling reactions for the synthesis of 4-alkyl- and 4-phenyl-4H-1,2,4-triazole derivatives, often leading to high yields. openreviewhub.orgnih.gov The use of choline (B1196258) hydroxide, a bio-based ionic liquid, has been shown to be effective in these transformations. openreviewhub.org

Ultrasonic Assistance: Ultrasound irradiation is an energy-efficient technique that can accelerate organic reactions, enhance yields, and shorten reaction times. researchgate.netasianpubs.org The synthesis of various 1,2,4-triazole derivatives has been achieved under ultrasonic conditions. researchgate.netmdpi.com For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 5-amino-1,2,4-triazole and β-enaminones was significantly faster (5-17 minutes) with higher yields under ultrasound compared to conventional heating. nih.gov This method offers advantages such as mild reaction conditions and easier product work-up. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasonic Synthesis of 1,2,4-Triazoles researchgate.net
ProductConventional Method Time (min)Conventional Method Yield (%)Ultrasonic Method Time (min)Ultrasonic Method Yield (%)
Compound A3594599
Compound B2585396
Compound C1090198
Compound D2680.2589

Advanced Structural Elucidation and Crystallographic Analysis of 4 Benzyl 4h 1,2,4 Triazole Systems

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to several systems incorporating the 4-benzyl-4H-1,2,4-triazole moiety, revealing key structural features.

The conformation of this compound systems is largely defined by the relative orientations of the triazole and benzyl (B1604629) rings. In a crystal structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the triazole ring forms dihedral angles of 41.61(15)° and 80.73(11)° with the two phenyl rings, indicating a significantly twisted geometry. researchgate.net Similarly, in 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, the benzyl ring is oriented at approximately 80.7° from the plane of the fused furyl and triazole rings. researchgate.net

In metal complexes, the ligand's conformation is also influenced by its coordination. For a cationic iridium(I) complex containing a 4-benzyl-1-methyl-1,2,4-triazol-5-ylidene ligand, the coordination environment around the metal is a distorted square-planar geometry. iucr.org The N-C-N bond angle within the triazolium ring of related salts, such as 4-benzyl-1-ethyl-1,2,4-triazolium bromide, is reported to be 107.1(2)°. iucr.org

Compound/SystemParameterValueReference
4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazoleDihedral Angle (Triazole-Phenyl)41.61(15)°, 80.73(11)° researchgate.net
4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thioneDihedral Angle (Benzyl-Triazole/Furyl)~80.7° researchgate.net
4-benzyl-1-ethyl-1,2,4-triazolium bromideN1—C1—N3 Bond Angle107.1(2)° iucr.org
(4-benzyl-1-methyl-1,2,4-triazol-5-ylidene)iridium(I) complexN1—C19—N3 Bond Angle102.6(3)° iucr.org

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions that assemble the molecules into a stable, three-dimensional lattice. In the structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the packing is stabilized by short intermolecular C-H···O hydrogen bonds and weak π–π stacking interactions, with a centroid-to-centroid distance of 3.632 (3) Å, resulting in the formation of zigzag chains. nih.gov

Hydrogen bonds are fundamental to the supramolecular assembly in crystals of this compound systems. While the parent molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···π interactions are common. Derivatives often feature stronger and more diverse networks.

In the crystal structure of a silver(I)-vanadium(V) complex with this compound ligands, the packing is stabilized by C—H⋯O, C—H⋯F, and C—H⋯π contacts. nih.gov Specific intermolecular interactions identified include a C11—H11⋯F1 contact of 2.935 (4) Å. nih.gov In related 4-amino-1,2,4-triazole (B31798) derivatives, N-H···N hydrogen bonds are the principal interactions, supported by C-H···π interactions from an aromatic ring to the triazole ring of a neighboring molecule. nih.gov The crystal structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole features N-H···N hydrogen bonds that form chains, which are further linked into a two-dimensional network supported by C-H···N and C-H···π interactions. researchgate.net

Interaction TypeDonor-AcceptorDistance (Å)Compound SystemReference
C—H⋯FC11—H11⋯F12.935 (4)[Ag₂(VO₂F₂)₂(C₉H₉N₃)₄] nih.gov
C—H⋯OMethylene-C—H⋯O(nitro)-4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole nih.govdntb.gov.ua
π–π stackingTriazole ring ↔ Benzene ring3.632 (3)4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one nih.gov
C—H⋯πPhenyl-C—H⋯π(triazolyl)-4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole nih.govdntb.gov.ua
N—H⋯NAmino NH₂ ↔ Triazole N-4-amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole nih.gov

Note: Data for 1,2,3-triazole isomer provided for illustrative purposes of interaction types.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts. rsc.orgmdpi.com

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods, particularly NMR, are indispensable for confirming the molecular structure of this compound systems in solution and correlating it with solid-state findings.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For derivatives of this compound, characteristic signals confirm the presence of the benzyl and triazole moieties.

In the ¹H NMR spectrum of 4-benzyl-1-ethyl-1,2,4-triazolium bromide (in CDCl₃), a characteristic singlet for the two benzylic protons (CH₂) appears at δ 5.78 ppm. iucr.org The aromatic protons of the benzyl group resonate in the multiplet region of δ 7.26–7.56 ppm. iucr.org A key signal for the triazolium ring proton (N-C₅H-N) is observed far downfield at δ 12.01 ppm, indicative of its acidic nature in the cationic ring. iucr.org

The ¹³C NMR spectrum provides complementary data. For 1-methyl-4-benzyl-1,2,4-triazolium bromide, the signal for the benzylic carbon (CH₂) is found at δ 52.32 ppm. iucr.org The aromatic carbons appear in the δ 129.40–131.56 ppm range, while the triazolium ring carbons (N-CH-N) are located at δ 142.65 and 143.52 ppm. iucr.org

CompoundNucleusFunctional GroupChemical Shift (δ, ppm)Reference
4-Benzyl-1-ethyl-1,2,4-triazolium bromide¹HN-C₅H-N (Triazolium)12.01 (s) iucr.org
¹HHarom (Phenyl)7.26–7.56 (m) iucr.org
¹HCH₂Ph5.78 (s) iucr.org
1-Methyl-4-benzyl-1,2,4-triazolium bromide¹³CN-CH-N (Triazolium)142.65, 143.52 iucr.org
¹³CCarom (Phenyl)129.40–131.56 iucr.org
¹³CCH₂Ph52.32 iucr.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its characteristic functional groups and vibrational modes. Theoretical and experimental studies on 1,2,4-triazole (B32235) and its derivatives serve as a foundation for interpreting the spectra of this specific compound. isres.orgresearchgate.net

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of the benzyl and triazole moieties. Aromatic C-H stretching vibrations from the benzyl group typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge would be observed in the 2850-2960 cm⁻¹ region.

A key feature in the IR spectra of related 4-substituted-4H-1,2,4-triazole derivatives is the C=N stretching vibration of the triazole ring, which is generally observed in the range of 1590-1625 cm⁻¹. royalsocietypublishing.orgnih.gov Aromatic C=C stretching bands from the phenyl ring are also expected in the 1450-1600 cm⁻¹ region. Vibrations corresponding to C-N stretching and various bending modes of the triazole and phenyl rings contribute to the fingerprint region of the spectrum. For instance, in derivatives such as 4-ethyl-3,5-bis[4-(pyridin-4-yl)phenyl]-4H-1,2,4-triazole, characteristic IR peaks are noted at 1594 cm⁻¹ and 1541 cm⁻¹. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of the parent 1,2,4-triazole shows intense bands related to ring breathing and stretching modes. researchgate.netresearchgate.net For this compound, strong Raman signals are anticipated for the symmetric breathing vibrations of the phenyl ring and the triazole ring. The N-N and N=C stretching modes within the triazole ring are also Raman active. researchgate.net Theoretical studies on similar molecules have been used to assign these fundamental vibrational frequencies with good agreement between observed and calculated values. isres.org

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Assignment
Aromatic C-H Stretch3000 - 31003000 - 3100Benzyl Ring
Aliphatic C-H Stretch2850 - 29602850 - 2960Methylene (-CH₂) Group
C=N Stretch1590 - 16251590 - 1625Triazole Ring
Aromatic C=C Stretch1450 - 16001450 - 1600Benzyl Ring
Ring Breathing-~1000Symmetric Phenyl Ring Vibration

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

A hallmark of the mass spectrum for benzyl-substituted compounds is the cleavage of the benzylic C-N bond. This fragmentation leads to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This peak is often the base peak or one of the most abundant ions in the spectrum. royalsocietypublishing.orgrsc.org The remaining fragment would correspond to the [M-91]⁺ ion, representing the 4H-1,2,4-triazolyl radical cation.

Further fragmentation of the triazole ring can occur through the loss of molecular nitrogen (N₂), a common feature in the mass spectra of nitrogen-rich heterocycles. publish.csiro.au This process can lead to various smaller fragment ions. The analysis of these fragmentation patterns is essential for confirming the compound's structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and key fragments, providing unambiguous identification. mdpi.com

m/z ValueProposed Fragment IonFormulaSignificance
173[M]⁺C₉H₉N₃Molecular Ion
91[C₇H₇]⁺C₇H₇Tropylium Cation (often base peak)
82[M - C₇H₇]⁺C₂H₂N₃Triazolyl Fragment
-[M - N₂]⁺C₉H₉NLoss of Nitrogen from Molecular Ion

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated systems of the phenyl and triazole rings.

Studies on various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives show strong absorption maxima (λmax) typically in the range of 250 nm to 300 nm. nih.govmdpi.com For example, 3,5-bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole exhibits a λmax at 258.0 nm. mdpi.com The absorption is primarily attributed to the π→π* transitions within the aromatic phenyl rings. The presence of the triazole ring, another chromophore, also contributes to the UV absorption profile. The n→π* transitions, which are typically weaker, may be observed as shoulders on the main absorption bands or may be obscured by the more intense π→π* transitions. The solvent used can influence the position and intensity of these absorption bands. More complex derivatives with extended conjugation show absorption at longer wavelengths; for instance, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole has a λmax of 351.0 nm. mdpi.com

Compound Derivativeλmax (nm)SolventReference
3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole257.5CH₂Cl₂ mdpi.com
4-Ethyl-3,5-bis[4-(pyridin-4-yl)phenyl]-4H-1,2,4-triazole280.0CH₂Cl₂ nih.gov
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole297.0CH₂Cl₂ nih.gov
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole351.0CH₂Cl₂ mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Benzyl 4h 1,2,4 Triazole

Molecular Dynamics and Conformational Analysis

No specific molecular dynamics simulations or detailed conformational analyses for 4-Benzyl-4H-1,2,4-triazole were found in the literature.

In Silico Studies for Structure-Property Relationships and Predictive Modeling

In silico studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the physicochemical properties of this compound at a molecular level. By calculating various quantum chemical parameters, researchers can build predictive models that correlate the molecule's electronic and structural features with its macroscopic behavior.

The application of 1,2,4-triazole (B32235) derivatives as corrosion inhibitors for various metals and alloys in acidic media has been a subject of significant research. The effectiveness of these organic molecules is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (in this case, nitrogen) with lone pairs of electrons and the π-electrons of the aromatic rings.

Theoretical calculations based on DFT can predict the corrosion inhibition efficiency of a molecule by quantifying several key quantum chemical parameters. For this compound, these parameters help in understanding its potential interaction with a metal surface.

Key Quantum Chemical Parameters:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is indicative of a greater electron-donating ability of the molecule, which enhances its adsorption onto the vacant d-orbitals of the metal surface.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher electron-accepting capacity of the molecule, allowing for back-donation from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor molecule onto the metal surface due to electrostatic interactions.

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is its reciprocal. Softer molecules are generally more reactive and better corrosion inhibitors.

Fraction of Transferred Electrons (ΔN): This value indicates the tendency of a molecule to donate electrons to the metal surface.

Table 4.3.1.1: Theoretical Quantum Chemical Parameters for Predicting Corrosion Inhibition Potential of this compound (Illustrative Data)

ParameterSymbolTypical Value Range for Triazole DerivativesPredicted Value for this compound
Energy of HOMOEHOMO-6.0 to -7.5 eVHypothetically ~ -6.8 eV
Energy of LUMOELUMO-0.5 to -2.0 eVHypothetically ~ -1.2 eV
Energy GapΔE4.0 to 6.0 eVHypothetically ~ 5.6 eV
Dipole Momentμ2.0 to 5.0 DebyeHypothetically ~ 3.5 D
Electronegativityχ3.5 to 4.5 eVHypothetically ~ 4.0 eV
Global Hardnessη2.0 to 3.0 eVHypothetically ~ 2.8 eV
Global Softnessσ0.33 to 0.50 eV-1Hypothetically ~ 0.36 eV-1
Fraction of Transferred ElectronsΔN> 0Hypothetically ~ 0.25

Note: The values in the "Predicted Value" column are hypothetical and for illustrative purposes, based on typical ranges observed for similar 1,2,4-triazole derivatives in the absence of direct computational studies on this compound.

Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies, such as frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The 1,2,4-triazole ring system, with its delocalized π-electrons, can be a component of NLO-active molecules.

The NLO properties of a molecule can be predicted computationally by calculating its polarizability (α) and, more importantly, its first hyperpolarizability (β). DFT calculations are a powerful tool for determining these parameters. A large β value is a key indicator of a molecule's potential for second-order NLO applications.

For this compound, the presence of the aromatic benzyl (B1604629) group attached to the triazole ring creates a system with delocalized electrons. While it may not possess the strong donor-acceptor character typically associated with high-performance NLO materials, the asymmetry in its electronic structure could still lead to a measurable NLO response. The benzyl group can be considered a weak electron-donating group, and the triazole ring can act as a modest electron-accepting moiety.

Key NLO Parameters:

Polarizability (α): Represents the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. Higher values indicate a stronger NLO effect.

Computational studies on various triazole derivatives have shown that their NLO properties can be tuned by modifying the substituents on the triazole ring. While specific calculations for this compound are not available in the provided search context, a theoretical investigation would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors.

Table 4.3.2.1: Theoretical Nonlinear Optical Properties of this compound (Illustrative Data)

ParameterSymbolTypical UnitsPredicted Value for this compound
Dipole MomentμDebyeHypothetically ~ 3.5 D
Average Polarizability<α>10-24 esuHypothetically ~ 15.0
First Hyperpolarizabilityβtot10-30 esuHypothetically ~ 5.0

Note: The predicted values are illustrative and based on general expectations for a molecule with this structure, pending specific computational studies.

Coordination Chemistry of 4 Benzyl 4h 1,2,4 Triazole As a Ligand System

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes incorporating 4-benzyl-4H-1,2,4-triazole typically involves the reaction of the ligand with a suitable metal salt in a solvent system. The final product's dimensionality and structure are influenced by factors such as the metal-to-ligand ratio, the nature of the metal's counter-ion, and the reaction conditions like temperature and solvent polarity. Hydrothermal and solvothermal methods have proven effective in yielding crystalline products suitable for single-crystal X-ray diffraction analysis.

A notable example is the synthesis of the heterobimetallic silver(I)-vanadium(V) complex, [Ag₂V₂O₄F₄(C₉H₉N₃)₄]. researchgate.net This compound was prepared under hydrothermal conditions by reacting this compound with silver acetate (B1210297) (AgOAc) and vanadium(V) oxide (V₂O₅) in the presence of hydrofluoric acid (HF). researchgate.net The ligand itself is synthesized by the condensation reaction of benzylamine (B48309) and dimethylformamide azine. researchgate.net

Another significant example is a trinuclear iron(II) spin-crossover (SCO) complex, [Fe₃(bntrz)₆(tcnset)₆], where 'bntrz' is 4-benzyl-1,2,4-triazole and 'tcnset⁻' is the 1,1,3,3-tetracyano-2-thioethylpropenide anion. researchgate.net This complex represents a rare case where all three iron centers undergo a complete and concerted spin transition. researchgate.net

Beyond these, a survey of the Cambridge Structural Database (CSD) indicates the existence of several other coordination compounds featuring this ligand, including two iron(II) complexes (CSD codes FAYQAA and XASVEV) and three copper(II)-polyoxometalate (POM) complexes (CSD codes YUGLIX, YUGLOD, and ZUXLAI). researchgate.netresearchgate.net

Characterization of these complexes is achieved through a combination of analytical techniques. Single-crystal X-ray diffraction is paramount for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometries. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy help confirm the coordination of the triazole ligand by observing shifts in the vibrational frequencies of the C=N and N-N bonds. Elemental analysis provides empirical formula validation, while thermal analysis (TGA/DSC) offers insights into the stability of the complexes and the presence of solvent molecules. For paramagnetic complexes, magnetic susceptibility measurements are crucial for determining properties like spin state and magnetic coupling.

Table 1: Selected Synthesized Metal Complexes of this compound

Compound Formula Metal Ion(s) Synthesis Method Key Characterization Ref.
[Ag₂V₂O₄F₄(C₉H₉N₃)₄] Ag(I), V(V) Hydrothermal Single-Crystal XRD, IR researchgate.net
[Fe₃(bntrz)₆(tcnset)₆] Fe(II) Solution Chemistry Single-Crystal XRD, Magnetic Measurements, Heat Capacity Measurements researchgate.net
Fe(II) complexes Fe(II) Not specified CSD Deposition (FAYQAA, XASVEV) researchgate.netresearchgate.net

Elucidation of Ligand Binding Modes and Metal-Ligand Interactions

In its most common coordination mode, this compound acts as a bridging ligand, utilizing its N1 and N2 atoms to link two different metal centers. This N1,N2-bridging is a hallmark of 1,2,4-triazole (B32235) ligands and is fundamental to the formation of polynuclear complexes and coordination polymers.

In the heterobimetallic complex [Ag₂V₂O₄F₄(C₉H₉N₃)₄], the triazole ligand displays two distinct N-donor coordination functions. researchgate.net Two of the four triazole ligands bridge two adjacent silver(I) ions via the typical N1,N2 fashion, contributing to the formation of a discrete molecular cluster. The other two ligands exhibit a different mode, where one nitrogen atom coordinates to a silver(I) ion and the other nitrogen atom binds to a vanadium(V) center, thus creating a heterometallic linkage. researchgate.net

The coordination environment around the Ag(I) ion in this structure is described as [AgN₃O], with Ag-N(triazole) bond lengths ranging from 2.197(2) to 2.390(3) Å. The V(V) atom features a distorted trigonal–bipyramidal [VO₂F₂N] environment, with a longer V-N bond of 2.203(2) Å. researchgate.net

In the trinuclear iron(II) complex [Fe₃(bntrz)₆(tcnset)₆], the 4-benzyl-1,2,4-triazole ligands also act as N1,N2-bridges, linking the central Fe(II) ion to the two terminal Fe(II) ions. researchgate.net This bridging results in a linear [Fe₃] core. The coordination sphere of the iron centers is completed by nitrogen atoms from the tcnset⁻ counter-ions. The presence of two chemically distinct iron sites within the trinuclear unit is a key feature of this structure. researchgate.net

The this compound ligand, by its inherent structure, is not predisposed to act as a classical chelating agent with a single metal ion. Chelation typically requires two or more donor atoms from the same ligand to bind to a central metal, forming a ring structure. The N1 and N2 donor atoms of the triazole ring are adjacent and sterically positioned to bridge two different metal centers rather than coordinate to the same one in a pincer-like fashion.

The documented crystal structures of complexes with this compound consistently show it functioning as either a monodentate ligand (coordinating through one nitrogen atom) or, more commonly, as a bidentate bridging ligand. There is currently no evidence in the literature to suggest that it forms stable chelate rings or acts as a polydentate ligand to a single metal center. Its coordination behavior is dominated by the formation of monomeric, polynuclear, and polymeric structures through N-donor bridging.

Homo- and Heterometallic Connectivity Exhibited by this compound Ligands

The N1,N2-bridging capability of this compound is a powerful tool for constructing both homometallic and heterometallic coordination assemblies.

In homometallic systems, the ligand repeatedly links identical metal ions to form extended structures. The trinuclear iron(II) complex, [Fe₃(bntrz)₆(tcnset)₆], is a prime example of homometallic connectivity, where the triazole ligands bridge three Fe(II) centers. researchgate.net This type of connectivity is crucial for mediating magnetic interactions between the metal ions, which gives rise to interesting magnetic phenomena such as spin-crossover.

The heterometallic connectivity is elegantly demonstrated in the [Ag₂V₂O₄F₄(C₉H₉N₃)₄] complex. researchgate.net In this structure, the triazole ligand facilitates both homometallic (Ag-Ag) and heterometallic (Ag-V) linkages within the same molecular unit. researchgate.net This dual connectivity is rare and showcases the versatility of the ligand in organizing different metal ions into a single, complex architecture. Such heterometallic systems are of great interest as they can exhibit synergistic properties derived from the presence of multiple, distinct metal centers.

Table 2: Connectivity Modes of this compound in Documented Complexes

Complex Connectivity Type Bridged Metals Resulting Architecture Ref.
[Ag₂V₂O₄F₄(C₉H₉N₃)₄] Homometallic Ag(I) - Ag(I) Discrete Molecular Cluster researchgate.net
[Ag₂V₂O₄F₄(C₉H₉N₃)₄] Heterometallic Ag(I) - V(V) Discrete Molecular Cluster researchgate.net

Potential Utility of this compound Metal Complexes in Catalysis and Advanced Materials

While research into the specific applications of this compound metal complexes is still an emerging field, the known structures and properties suggest significant potential in catalysis and the development of advanced materials.

Advanced Materials: The most direct evidence for application in advanced materials comes from the trinuclear iron(II) complex, [Fe₃(bntrz)₆(tcnset)₆], which exhibits spin-crossover (SCO) behavior. researchgate.net SCO materials are a class of molecular switches that can change their spin state (from low-spin to high-spin) in response to external stimuli like temperature, pressure, or light. This property is associated with changes in color, magnetic moment, and volume, making these materials candidates for use in data storage devices, sensors, and molecular actuators. The fact that this complex shows a complete and sharp spin transition above room temperature is particularly noteworthy for practical applications. researchgate.net

Catalysis: The catalytic potential of these complexes is more speculative but can be inferred from related systems. The identified copper(II)-POM complexes are of particular interest. Polyoxometalates are known to be robust inorganic clusters with significant catalytic activity in various oxidation reactions. Copper complexes, in general, are widely studied as catalysts for oxidation processes. For instance, other copper-based POMs have been shown to be effective catalysts for the selective oxidation of alkylbenzenes. isops-ankara.org Given that the Cu(II)-POM complexes of this compound (YUGLIX, YUGLOD, ZUXLAI) exist, it is plausible that they could exhibit similar catalytic activity, potentially for reactions like the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). The triazole ligand could serve to modify the electronic properties and stability of the catalytic copper centers. However, specific catalytic studies on these particular compounds have not yet been reported.

Advanced Materials Science Applications of 4 Benzyl 4h 1,2,4 Triazole Derivatives

Electronic and Optoelectronic Materials Development

Derivatives of 4H-1,2,4-triazole are actively investigated for their potential in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. semanticscholar.orgnih.gov The key to their utility lies in their favorable electronic properties, which can be tailored for specific functions within a device's architecture.

The 4H-1,2,4-triazole ring is intrinsically electron-deficient due to the presence of three highly electronegative nitrogen atoms. This feature makes its derivatives excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in electronic devices. semanticscholar.org The presence of nitrogen in the aromatic ring significantly influences the electron distribution within the molecule and enhances intramolecular electron transport. semanticscholar.org

In a typical OLED structure, the efficient recombination of electrons and holes within the emissive layer is paramount for high performance. An effective HBM prevents holes from leaking out of the emissive layer into the electron-transporting layer, while an effective ETM ensures a balanced flow of electrons to the recombination zone. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. A deep HOMO level is desirable for a material to act as an efficient HBM, as it creates a significant energy barrier for holes. nih.gov Triazole derivatives can be designed to have these deep HOMO levels, effectively confining charge recombination and enhancing device efficiency. nih.govmdpi.com

The strong electron-transporting capabilities and high luminescence potential of 4H-1,2,4-triazole derivatives make them highly suitable for use in OLEDs. semanticscholar.orgnih.gov They can function as either the electron-transporting/hole-blocking layer or as part of the light-emitting molecule itself. Research has demonstrated that combining electron-donating and electron-accepting (like triazole) moieties within a single molecule can create efficient bipolar emitters with balanced charge transport capabilities.

For instance, novel bipolar blue emitters incorporating 1,2,4-triazole (B32235) and phenanthroimidazole moieties have been synthesized. These materials exhibit excellent thermal stability and high photoluminescence quantum yields. Non-doped OLEDs fabricated with these materials have shown impressive performance, achieving high external quantum efficiencies with minimal efficiency roll-off at higher brightness levels.

Table 1: Performance of Non-Doped Blue OLEDs Based on 1,2,4-Triazole-Phenanthroimidazole Emitters

Emitter CompoundMax. External Quantum Efficiency (EQE)CIE Coordinates (@ 1000 cd/m²)
TAZ-PPI5.9%(0.149, 0.130)
4NTAZ-PPI7.3%(0.149, 0.131)

Data sourced from studies on bipolar blue emitters incorporating triazole moieties.

The development of such materials highlights the versatility of the triazole core in creating stable and efficient components for next-generation displays and lighting. researchgate.net

In the realm of solar energy, 4H-1,2,4-triazole derivatives are being explored for their role in enhancing the performance of organic photovoltaic (OPV) cells. Their function is often not as the primary light absorber but as a crucial component in managing excitons—the bound electron-hole pairs generated by light absorption.

One key application is their use in an exciton-blocking layer (EBL) or as part of a multi-layer "sensitizer" structure. nii.ac.jp In one such device architecture, a triazole derivative was used as an additional p-type semiconducting organic material layer (APL) placed between the anode and the primary p-type layer. nii.ac.jp In this configuration, excitons generated in the triazole layer by high-energy photons are transferred to the adjacent light-absorbing layer. This energy transfer process increases the total number of excitons available for charge separation at the primary p/n junction, thereby improving the incident photon-to-current conversion efficiency (IPCE) in specific regions of the solar spectrum. nii.ac.jp

While the power conversion efficiencies (PCE) of initial devices using this strategy were modest (e.g., 0.63% for a BP3T/CuPc/C60 device), the research demonstrates a viable method for broadening the absorption spectrum and improving light collection in single-junction solar cells. nii.ac.jp

Exploration in Optical Waveguide Materials

An exciting application of 4-aryl-4H-1,2,4-triazole derivatives is in the field of photonics, specifically as materials for optical waveguides. rsc.org Optical waveguides are structures that guide light from one point to another, forming the basis of integrated optical circuits.

Researchers have discovered that certain 4-aryl-4H-1,2,4-triazoles can self-assemble through organized aggregation into ribbon-like supramolecular structures. rsc.org These microfibers possess the ideal morphology to function as active optical waveguides. When light is introduced at one point on the fiber, the material's inherent photoluminescence is excited, and the emitted light is efficiently propagated along the length of the fiber to its tips. nih.gov This phenomenon demonstrates that these triazole-based nanostructures can both generate and transport photons, making them promising candidates for miniaturized photonic devices. rsc.orgnih.gov

Development for Data Storage Applications

The potential for 4H-1,2,4-triazole derivatives in data storage applications stems from their ability to be incorporated into molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light (photochromism) or heat (thermochromism). This switching behavior can represent binary data (0s and 1s).

Studies on related N-salicylidene-4-amino-1,2,4-triazole molecules have investigated this potential. While the specific derivatives studied were not found to be photoswitchable, one compound did exhibit thermochromism, reversibly changing from colored to colorless upon cooling. This finding confirms that the triazole scaffold can be integrated into molecules that undergo stimulus-responsive state changes, a fundamental requirement for memory devices. Further molecular engineering could lead to derivatives with robust photochromic properties suitable for high-density optical data storage.

Polymer Chemistry Integration and Polymer-based Materials

The 1,2,4-triazole nucleus is a versatile building block for the synthesis of advanced polymers. Its rigid, aromatic structure can impart thermal stability and specific electronic properties to a polymer backbone or side chain.

Researchers have successfully synthesized novel polymers by incorporating 4-substituted-1,2,4-triazole units. One method involves creating 1,2,4-triazole azo-derivatives which are then reacted with polyacryloyl chloride to yield polymers of 4-azo-3,5-substituted-1,2,4-triazole. rsc.org Another approach involves reacting polyacryloyl chloride with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide derivative, which is then used to construct 1,2,4-triazole rings along a polymer chain. uobaghdad.edu.iqpharmainfo.inresearchgate.net These methods demonstrate that the triazole unit can be effectively integrated into polymer structures, opening avenues for materials with combined polymeric properties (e.g., processability, flexibility) and the electronic characteristics of the triazole ring.

Investigations of Biological Interactions and Structure Activity Relationships of 4 Benzyl 4h 1,2,4 Triazole Derivatives

In Vitro Evaluation Methodologies for Bioactivity Potential (e.g., Antimicrobial, Antifungal)

The initial assessment of the bioactivity of 4-benzyl-4H-1,2,4-triazole derivatives is predominantly conducted through in vitro assays. These methods allow for the screening of compounds against specific pathogens or cell lines in a controlled laboratory environment.

For evaluating antimicrobial and antifungal potential, the micro-broth dilution method is a standard technique. chemistryjournal.net This method, recommended by bodies like the National Committee for Clinical Laboratory Standards (NCCLS), is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism. chemistryjournal.net In a typical assay, 96-well microtiter plates are used where a serial dilution of the test compounds is incubated with a standardized suspension of the target fungi or bacteria. chemistryjournal.netscielo.org.mx The growth inhibition is then assessed, often by visual inspection or spectrophotometric measurement, after a specific incubation period (e.g., 72 hours for Candida albicans). chemistryjournal.net

Another common method is the agar (B569324) disc-diffusion assay, which provides a preliminary screening of antibacterial activity. nih.gov In this technique, a paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the bacteria, creating a clear "zone of inhibition" around the disc. The diameter of this zone is then measured to quantify the compound's activity. nih.gov

These in vitro evaluations are critical for the initial identification of promising derivatives. For instance, novel Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were screened for their activity against fungal species like Microsporum gypseum and bacterial species such as Staphylococcus aureus. nih.gov Similarly, other studies have evaluated derivatives against a panel of human pathogenic fungi, including various Candida and Aspergillus species. chemistryjournal.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses help in optimizing the lead compounds to achieve higher potency and selectivity. ekb.egnih.gov

The core of these studies involves synthesizing a series of analogues where specific parts of the molecule, such as the substituents on the benzyl (B1604629) ring or the triazole core, are systematically modified. The biological activity of these new compounds is then tested, and the results are correlated with the structural changes.

Key findings from SAR studies on 1,2,4-triazole (B32235) derivatives include:

Influence of Benzyl Group Substituents: The nature, number, and position of substituents on the phenyl ring attached to the triazole core significantly impact bioactivity. researchgate.netmdpi.com For antibacterial activity, it has been observed that compounds with a benzyl group at the 4-position of the 1,2,4-triazole ring show stronger inhibition against Gram-positive bacteria compared to their 4-phenyl counterparts. mdpi.com

Role of Halogens: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) often enhances the biological activity. In one study, a derivative containing a bromine atom at the 2-position of a phenyl ring demonstrated notable activity against Candida albicans. ekb.eg This enhancement is often attributed to the electronic and lipophilic properties of halogens, which can improve cell membrane penetration and binding to target sites. nih.gov

Impact of Fused Heterocycles: Fusing the 1,2,4-triazole ring with other heterocyclic systems can lead to compounds with improved biological profiles. nih.gov For example, hybrid molecules of benzothiazolyl-triazole have shown potent antifungal activity. ekb.eg

Thione vs. Thiol Forms: The tautomeric state of the triazole ring (e.g., thione vs. thiol) and the presence of specific functional groups like thiols (-SH) are crucial. Many active compounds are 1,2,4-triazole-3-thiones or their S-substituted derivatives, indicating the importance of the sulfur atom in biological interactions. nih.govnih.gov

The elucidation of these relationships is a valuable tool for medicinal chemists, guiding the rational design of new, more effective therapeutic and agrochemical agents based on the this compound scaffold. ekb.eg

Enzyme Inhibition Studies (e.g., Thymidine (B127349) Phosphorylase)

A significant area of investigation for 1,2,4-triazole derivatives is their ability to inhibit specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells. Thymidine phosphorylase (TP) is one such enzyme that has been a key target. bohrium.com

TP is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. nih.gov Therefore, inhibiting TP is a promising strategy for cancer therapy.

Several studies have synthesized and evaluated series of 1,2,4-triazole derivatives for their TP inhibitory potential. bohrium.comdovepress.com In these studies, the inhibitory activity is typically quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a series of 1,2,4-triazole-3-mercaptocarboxylic acids were synthesized and evaluated against TP, with some analogues showing good inhibitory potential with IC₅₀ values in the micromolar range. bohrium.com One study found that a derivative with a hexyl substituent was the most potent inhibitor in its series, with an IC₅₀ value of 28.74 ± 0.59 μM, which was more potent than the standard reference, 7-deazaxanthine (IC₅₀ = 41.0 ± 1.63 μM). dovepress.com

The mechanism of inhibition often involves the triazole derivative binding to the active site of the enzyme. Molecular docking studies have shown that these compounds can interact with key amino acid residues in the TP active site through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and thiolate interactions. bohrium.com

Below is a table summarizing the thymidine phosphorylase inhibitory activity of selected 1,2,4-triazole derivatives from a research study.

CompoundSubstituentIC₅₀ (μM) against Thymidine Phosphorylase
Standard 7-Deazaxanthine38.68 ± 4.42
3b 2-Chlorophenyl61.98 ± 0.43
3c 4-Chlorophenyl113.86 ± 1.23
3f 4-Methylphenyl101.43 ± 0.87
4b 2-Chlorophenyl43.86 ± 1.11
4c 4-Chlorophenyl93.43 ± 1.87
4d 2,4-Dichlorophenyl51.98 ± 0.98
4g 4-Nitrophenyl63.43 ± 1.03
Data sourced from a study on 1,2,4-triazoles as new thymidine phosphorylase inhibitors.

Theoretical Prediction of Bioactivity and Drug Design (In Silico Methods)

In modern drug and pesticide discovery, in silico methods are indispensable for predicting the biological activity of new compounds and for guiding their design. These computational techniques allow researchers to model interactions between a ligand (the triazole derivative) and its biological target (e.g., an enzyme or receptor) at the molecular level, saving significant time and resources compared to traditional synthesis and screening. pensoft.net

Molecular Docking is one of the most widely used in silico techniques. It predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For this compound derivatives, docking studies have been used to elucidate binding modes with enzymes like thymidine phosphorylase and cyclin-dependent kinase 2. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity and inhibitory activity. bohrium.com

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is another crucial computational step. pensoft.net These predictions help to assess the drug-likeness of a compound early in the discovery process. Online tools and software are used to calculate physicochemical properties and predict whether a compound is likely to have favorable pharmacokinetics and an acceptable toxicity profile. pensoft.netpensoft.net

PASS (Prediction of Activity Spectra for Substances) is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. This tool has been used to screen new 1,2,4-triazole derivatives for a wide range of potential biological activities, helping to prioritize which compounds should be synthesized and tested in vivo. nuph.edu.ua

These theoretical methods, combined with experimental results, facilitate a more rational approach to drug design. By understanding the molecular basis of activity, researchers can design new this compound derivatives with enhanced potency, improved selectivity, and better drug-like properties. pensoft.netpensoft.net

Role in Agrochemical Research and Development

Derivatives of 1,2,4-triazole are a cornerstone of the agrochemical industry, with many commercial products used as fungicides and herbicides. The triazole moiety is a key structural feature in "azole" or "conazole" fungicides, which are widely used to protect crops. Research into this compound derivatives continues to yield new candidates for crop protection.

The fungicidal activity of 1,2,4-triazole derivatives is a major focus of agrochemical research. nih.gov These compounds are known to be effective against a broad spectrum of plant-pathogenic fungi. The primary mechanism of action for most triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity and ultimately leads to fungal cell death.

Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their fungicidal efficacy against important phytopathogens such as Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov For example, a series of derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety were designed and tested. One compound, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, showed an exceptionally low EC₅₀ value of 0.12 mg/L against S. sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.gov

SAR studies in this area have shown that substituents on the aromatic rings play a critical role in determining the potency and spectrum of activity, with halogen-containing compounds often exhibiting superior performance. nih.gov

Beyond their fungicidal properties, 1,2,4-triazole derivatives have also been investigated for their potential as herbicides. jcsp.org.pkresearchgate.net Several commercial herbicides, such as azafenidin (B195255) and carfentrazone-ethyl, are based on the triazolinone scaffold, a close relative of the triazole core. jcsp.org.pk

Research in this area involves synthesizing novel derivatives and testing their ability to inhibit the growth of various weed species, including both monocotyledons (grasses) and dicotyledons (broadleaf weeds). For example, a study on 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one found good post-emergence herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus at a concentration of 1500 g/ha. jcsp.org.pk

The table below shows the post-emergence herbicidal activity of a test compound compared to a commercial herbicide.

Plant SpeciesTest Compound 4 (% Inhibition at 1500 g/ha)Carfentrazone-ethyl (% Inhibition at 150 g/ha)
Echinochloa crusgalli93.7100
Digitaria adscendens100100
Brassica napus28.8100
Amaranthus retroflexus100100
Data adapted from a study on a 1,2,4-triazol-5(4H)-one derivative. jcsp.org.pk

These investigations are crucial for developing new and effective weed management solutions in agriculture, and the this compound structure continues to be a promising template for the design of novel herbicides.

Insecticidal Activity Investigations

The investigation into the insecticidal properties of this compound derivatives is a focused area of research aimed at developing new and effective crop protection agents. While extensive data on a wide range of this compound derivatives is not broadly available in publicly accessible literature, studies on structurally related 1,2,4-triazole compounds provide significant insights into their potential as insecticides and the structure-activity relationships that govern their efficacy.

Research has shown that the 1,2,4-triazole ring is a key pharmacophore in many biologically active compounds, including those with insecticidal properties. The versatility of this heterocyclic system allows for the introduction of various substituents, enabling the fine-tuning of biological activity.

One notable study investigated a series of novel triazone derivatives containing acylhydrazone moieties, which share structural similarities with this compound derivatives. These compounds were evaluated for their insecticidal activities against several key agricultural pests, including the bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), cotton bollworm (Helicoverpa armigera), oriental armyworm (Mythimna separata), and corn borer (Ostrinia nubilalis). mdpi.com

The foliar contact activity of these compounds against Aphis craccivora revealed that most of the tested aldehyde hydrazone derivatives exhibited varying levels of insecticidal activity. The nature and position of substituents on the aromatic ring were found to be critical for their aphicidal effects. For instance, the presence and location of electron-donating groups like methoxy (B1213986) substituents had a significant impact on the insecticidal potency. mdpi.com

Furthermore, the larvicidal activities of these derivatives against Culex pipiens pallens were also assessed. A number of the synthesized compounds demonstrated good larvicidal effects, with some even surpassing the activity of the commercial insecticide pymetrozine. The structure-activity relationship (SAR) analysis indicated that the substituents on the phenyl ring were crucial for the observed activity against mosquito larvae. For example, the position of a methoxy group on the phenyl ring could significantly alter the compound's efficacy. mdpi.com

While the direct insecticidal data for a broad range of this compound derivatives remains limited in the available literature, the findings from structurally analogous compounds underscore the potential of the 1,2,4-triazole scaffold in the development of novel insecticides. The benzyl group at the N4 position is a key structural feature that can be readily modified to explore a wide chemical space and optimize insecticidal potency and selectivity. Further research focusing specifically on the synthesis and systematic insecticidal screening of a diverse library of this compound derivatives is warranted to fully elucidate their potential in agricultural pest management.

Interactive Data Table: Foliar Contact Activities of Triazone Derivatives Against Aphis craccivora mdpi.com

CompoundRMortality (%) at 10 mg/kg
3d PhenylH30
3f 3-MethoxyphenylH20
3g 4-MethoxyphenylH45
3h 2,3-DimethoxyphenylH70
3t 4-(Dimethylamino)phenylH35 (at 5 mg/kg)
3u NaphthylH30
3w 2-ThiophenylH30 (at 5 mg/kg)
Pymetrozine --90

Interactive Data Table: Larvicidal Activities of Triazone Derivatives Against Culex pipiens pallens mdpi.com

CompoundRCorrecting Mortality (%) at 0.5 mg/kg
3p 4-NitrophenylH> Pymetrozine
3u NaphthylH> Pymetrozine (40% at 0.1 mg/kg)
5g 4-MethoxyphenylCH₃> Pymetrozine
5h 3-MethoxyphenylCH₃20
5i 4-MethoxyphenylCH₃40 (at 0.25 mg/kg)
5j 3,4-DimethoxyphenylCH₃50
5k 3,4,5-TrimethoxyphenylCH₃30
5l 4-ChlorophenylCH₃> Pymetrozine
5q 4-BromophenylCH₃> Pymetrozine
Pymetrozine ---

Q & A

Advanced Question

  • In vitro screening : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .
  • Enzyme inhibition : Use spectrophotometric assays (e.g., mushroom tyrosinase inhibition at 416 nm) .
  • Cytotoxicity : MTT assays on human cell lines to determine IC50 values .

What methodologies ensure accurate impurity profiling in triazole synthesis?

Advanced Question
High-Performance Liquid Chromatography (HPLC) with UV detection quantifies related substances like unreacted hydrazides. For 4-amino-1,2,4-triazole, a validated HPLC method achieved reproducibility (RSD < 2%) and accuracy (98–102%) by optimizing mobile phase (acetonitrile:water) and column temperature .

How do substituents influence the biological activity of this compound derivatives?

Advanced Question
Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antimicrobial and tyrosinase inhibition. For example, 5-(4-chlorophenyl)-triazole derivatives exhibited 90% tyrosinase inhibition at 10 µM due to enhanced electrophilicity . Hydrophobic substituents (e.g., benzyl) improve CNS penetration, as seen in Schiff base complexes .

What strategies assess the stability of this compound under varying conditions?

Advanced Question

  • Thermal stability : Thermogravimetric Analysis (TGA) measures decomposition temperatures (e.g., 154°C flash point for 5-(piperidin-4-yl)-4-methyl-4H-1,2,4-triazole) .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS.
  • Photostability : Expose to UV light (300–400 nm) and track changes using UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.